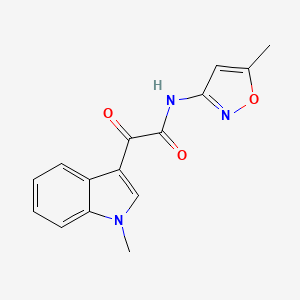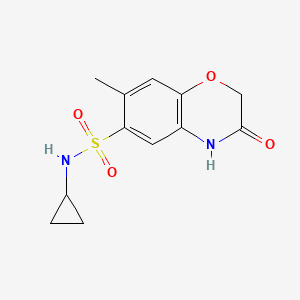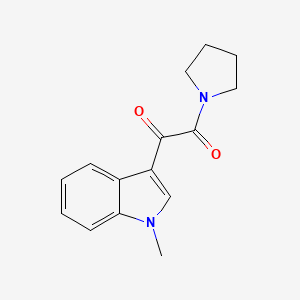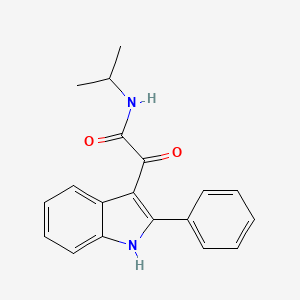![molecular formula C15H17N5O2 B4419810 1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B4419810.png)
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol
Descripción general
Descripción
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol, also known as MRS1477, is a small molecule compound that has been widely studied for its potential therapeutic applications. It belongs to the class of adenosine receptor antagonists, which are known to modulate various physiological processes in the body.
Mecanismo De Acción
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol acts as an antagonist of the adenosine A3 receptor, which is involved in various physiological processes such as inflammation, immune response, and cell proliferation. By blocking the A3 receptor, this compound can modulate these processes and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been demonstrated to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. It has also been shown to have anti-oxidant properties by reducing oxidative stress in cells. Additionally, this compound has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol in lab experiments is its high potency and selectivity for the adenosine A3 receptor. This allows for precise modulation of the receptor and reduces the potential for off-target effects. However, one limitation is its relatively low solubility, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the study of 1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol. One area of interest is its potential in the treatment of cancer. Studies have shown that this compound can inhibit the growth and proliferation of cancer cells in vitro and in vivo. Further research is needed to determine its potential as a cancer therapy. Another area of interest is its potential in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that this compound can improve cognitive function and reduce neuronal damage in animal models of these diseases. Further research is needed to determine its potential as a therapeutic agent in humans.
Aplicaciones Científicas De Investigación
1-[4-(5-{[(1-methyl-1H-tetrazol-5-yl)amino]methyl}-2-furyl)phenyl]ethanol has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to have anti-inflammatory, anti-oxidant, and neuroprotective properties. It has also been investigated for its potential in the treatment of cancer, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
1-[4-[5-[[(1-methyltetrazol-5-yl)amino]methyl]furan-2-yl]phenyl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-10(21)11-3-5-12(6-4-11)14-8-7-13(22-14)9-16-15-17-18-19-20(15)2/h3-8,10,21H,9H2,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVSGDCFNDFQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(O2)CNC3=NN=NN3C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1,3-dimethyl-2,6-dioxo-N-[2-(2-propylphenoxy)ethyl]-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4419732.png)
![4-methoxy-N-(3-methyl-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B4419733.png)

![N-cyclohexyl-N'-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4419749.png)
![N-[3-methoxy-4-(2-phenylethoxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4419750.png)
![2-methoxy-N-[1-(1-propyl-1H-benzimidazol-2-yl)ethyl]benzamide](/img/structure/B4419764.png)

![1-[(3-chloro-4-ethoxyphenyl)sulfonyl]-N-cyclopropylpiperidine-4-carboxamide](/img/structure/B4419775.png)
![1-[(3,4-dichlorophenyl)sulfonyl]prolinamide](/img/structure/B4419798.png)
![4-[(2-chlorobenzyl)sulfonyl]-2-(phenoxymethyl)morpholine](/img/structure/B4419799.png)

![4-chlorobenzyl [3-(methylthio)-1,2,4-thiadiazol-5-yl]carbamate](/img/structure/B4419812.png)
